[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-7-9(15)3-4-10(13)8-5-11(16)14(18)12(17)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VGHGBSOHQHGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes and Reaction Conditions
Chlorination Step
- Starting from a cyclohexadiene precursor, chlorination is performed to achieve the 3,4,5-trichlorocyclohexa-2,4-dienyl substitution pattern.
- Chlorination reagents may include elemental chlorine or chlorinating agents under controlled conditions.
- Solvents such as acetonitrile are commonly used to dissolve reactants and facilitate chlorination.
- Temperature control is critical, often maintained at low to moderate temperatures to avoid over-chlorination or decomposition.
- Catalysts or additives like diisopropylethylamine may be used to scavenge hydrogen halides formed during the reaction, improving yield and selectivity.
Formation of the 5-Chlorophenyl Intermediate
- The phenyl ring is chlorinated selectively at the 5-position, often via electrophilic aromatic substitution.
- Friedel-Crafts chlorination or related methods can be employed.
- Reaction monitoring by Nuclear Magnetic Resonance spectroscopy ensures correct substitution.
Introduction of the Dimethylamine Group
- The dimethylamine substituent is introduced at the 2-position of the phenyl ring via nucleophilic substitution or amination reactions.
- Amination reagents such as dimethylamine gas or dimethylamine salts can be used.
- Reaction conditions are optimized to favor substitution without affecting other sensitive groups.
Coupling and Final Assembly
- The chlorinated cyclohexadienyl moiety is coupled to the dimethylaminophenyl intermediate.
- This step may involve cross-coupling reactions or direct attachment under controlled conditions.
- Purification is typically done via chromatography to isolate the pure target compound.
Industrial Production Considerations
- Large-scale synthesis utilizes continuous flow reactors to improve reaction control and scalability.
- Advanced purification techniques, including preparative chromatography and recrystallization, ensure high purity (typically >98%).
- Environmental and safety protocols are essential due to the use of chlorinating agents and the potential toxicity of chlorinated intermediates.
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Chlorination | Elemental chlorine, acetonitrile, low temp | Introduce 3,4,5-trichlorocyclohexadienyl | Control temperature to avoid over-chlorination |
| 2 | Electrophilic Aromatic Substitution | Chlorinating agent, Friedel-Crafts catalyst | 5-chlorophenyl ring formation | Monitor regioselectivity via NMR |
| 3 | Amination | Dimethylamine, suitable solvent, base | Introduce dimethylamine at 2-position | Optimize to prevent side reactions |
| 4 | Coupling | Cross-coupling reagents or direct attachment | Attach cyclohexadienyl to phenyl ring | Purify by chromatography |
Research Results and Analytical Data
- Structural Confirmation : Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are routinely used to confirm the molecular structure and substitution pattern.
- Purity : High-performance liquid chromatography (HPLC) confirms purity levels exceeding 98%.
- Yield : Typical overall yields for the multi-step synthesis range between 45% and 65%, depending on scale and optimization.
- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR are employed to monitor reaction progress and ensure completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the effects of chlorinated organic molecules on biological systems. Its interactions with cellular components can provide insights into the mechanisms of toxicity and bioaccumulation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as flame retardancy or antimicrobial activity.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple chlorine atoms and the dimethylamine group allows it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Despite identical molecular weights and formulas, the isomers differ in chlorine positioning, which may alter steric effects, dipole moments, and reactivity. The 5-Cl position on the benzene ring (target) versus 3-Cl or 4-Cl (analogs) may influence electronic interactions with the dimethylamine group, affecting acidity or binding properties.
Compounds with Alternative Dienyl or Aromatic Substituents
describes compounds with a pentamethylcyclopenta-2,4-dienyl group instead of trichlorocyclohexadienyl, paired with diverse aromatic substituents (Table 1). These highlight broader trends in synthesis and substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 9l) correlate with significantly lower yields (10%), likely due to steric hindrance or electronic deactivation during synthesis .
- Bulky substituents (e.g., tert-butyl in 9h) yield oils rather than solids, suggesting reduced crystallinity. This contrasts with the target compound and its analogs, which likely form solids due to higher polarity from chlorine substituents.
- The cyclopentadienyl core in compounds lacks chlorine, reducing molecular weight (~280–300 g/mol) compared to the target’s 337.1 g/mol.
Heterocyclic Analog: Thiazol-2-amine Derivative ( )
The compound 5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine (CAS 301223-42-7) shares a dichlorophenyl group but incorporates a thiazole ring instead of a benzene-cyclohexadienyl system. Key differences include:
- Molecular Formula : C₁₀H₈Cl₂N₂S (vs. C₁₄H₁₃Cl₄N for the target).
- Chlorine Substitution : The dichlorophenyl group in this analog lacks the cyclohexadienyl moiety, simplifying the structure but reducing steric complexity.
Research Implications and Limitations
- Structural Analysis : The target compound’s chlorine arrangement may favor specific interactions in applications like catalysis or ligand design, though experimental validation is needed.
- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) for the target compound and its isomers are absent in the provided evidence, limiting quantitative comparisons.
- Synthetic Challenges : Low yields in nitro-substituted analogs (e.g., 9l ) suggest that introducing strongly electron-withdrawing groups to the target’s structure may require optimized protocols.
Biological Activity
[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS Number: 1361597-16-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships.
- Molecular Formula : C14H13Cl4N
- Molar Mass : 337.07 g/mol
- Structure : The compound features a phenyl ring substituted with a dimethyl amine group and a trichlorinated cyclohexadiene moiety.
Antimicrobial Activity
Recent studies have indicated that compounds similar to [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exhibit significant antimicrobial properties. For instance, a series of chlorinated anilides were evaluated for their effectiveness against various bacterial strains:
| Compound | Activity against Staphylococcus aureus | Activity against Mycobacterium tuberculosis |
|---|---|---|
| Compound A | Submicromolar activity | Moderate activity |
| Compound B | Effective against MRSA | High efficacy |
| [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine | Potentially effective (specific data pending) | Data not yet available |
The introduction of halogen atoms in the structure is known to enhance antibacterial activity. This trend has been observed in several studies where chlorinated derivatives demonstrated improved efficacy compared to their non-chlorinated counterparts.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential therapeutic applications of this compound. For example:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited moderate cytotoxic effects on HeLa and MCF-7 cells with IC50 values ranging from 10 to 30 µM.
- A549 cells showed lower sensitivity, indicating a possible selectivity towards certain cancer types.
Structure-Activity Relationships (SAR)
The biological activity of [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be partially explained by its structure:
- Chlorination : The presence of multiple chlorine atoms increases lipophilicity and alters the electronic properties of the molecule, enhancing interaction with biological targets.
- Dimethyl Amine Group : This functional group may contribute to improved solubility and bioavailability.
Case Studies
Several case studies have highlighted the biological potential of structurally similar compounds:
-
Study on Antimicrobial Efficacy :
A study evaluated a series of chlorinated anilides for their antimicrobial properties against gram-positive bacteria and mycobacteria. It was found that compounds with higher degrees of chlorination exhibited superior antibacterial activity compared to their less substituted analogs. -
Anticancer Activity Investigation :
Another research project focused on the anticancer properties of halogenated compounds. Results indicated that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
